BenchChemオンラインストアへようこそ!

2-amino-N-[4-[benzyl(ethyl)amino]cyclohexyl]propanamide

Quality Control Reproducibility Procurement Specification

2-Amino-N-[4-[benzyl(ethyl)amino]cyclohexyl]propanamide (CAS 1354002‑40‑6; molecular formula C₁₈H₂₉N₃O; molecular weight 303.44 g·mol⁻¹) is a chiral amino‑propanamide that incorporates a cyclohexyl core substituted with a benzyl(ethyl)amino moiety [REFS‑1]. The (S)‑enantiomer is the predominant commercial form, typically supplied at ≥98% purity.

Molecular Formula C18H29N3O
Molecular Weight 303.4 g/mol
Cat. No. B14778336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-[4-[benzyl(ethyl)amino]cyclohexyl]propanamide
Molecular FormulaC18H29N3O
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)C2CCC(CC2)NC(=O)C(C)N
InChIInChI=1S/C18H29N3O/c1-3-21(13-15-7-5-4-6-8-15)17-11-9-16(10-12-17)20-18(22)14(2)19/h4-8,14,16-17H,3,9-13,19H2,1-2H3,(H,20,22)
InChIKeyLWWLRYYGOOHGPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-[4-[benzyl(ethyl)amino]cyclohexyl]propanamide – Physicochemical Identity and Procurement Baseline


2-Amino-N-[4-[benzyl(ethyl)amino]cyclohexyl]propanamide (CAS 1354002‑40‑6; molecular formula C₁₈H₂₉N₃O; molecular weight 303.44 g·mol⁻¹) is a chiral amino‑propanamide that incorporates a cyclohexyl core substituted with a benzyl(ethyl)amino moiety [REFS‑1]. The (S)‑enantiomer is the predominant commercial form, typically supplied at ≥98% purity. Predicted physicochemical parameters include a density of 1.1±0.1 g·cm⁻³, a boiling point of 478.0±45.0 °C (760 mmHg), a flash point of 242.9±28.7 °C, a calculated logP of 2.14, and a topological polar surface area of 58.4 Ų [REFS‑1][REFS‑2]. These properties define the handling, storage, and formulation boundary conditions for downstream research applications, but they do not in themselves constitute a basis for functional differentiation from close structural analogs.

Why Generic Substitution of 2-Amino-N-[4-[benzyl(ethyl)amino]cyclohexyl]propanamide With In‑Class Analogs Is Not Scientifically Justified Without Side‑by‑Side Data


Compounds within the amino‑propanamide cyclohexyl class share a conserved core but diverge in the nature of the N‑cyclohexyl substituent (benzyl‑ethyl, benzyl‑isopropyl, benzyl‑cyclopropyl, benzyl‑methyl, etc.). Even minor alterations to the N‑alkyl or N‑cycloalkyl group can produce shifts in logP, basicity, and steric bulk that affect membrane permeability, target‑engagement kinetics, and metabolic stability [REFS‑1]. For example, the benzyl‑ethyl analog (target compound) and the benzyl‑isopropyl analog (CAS 1354019‑96‑7) differ by a single methylene unit on the N‑alkyl chain, yet this seemingly trivial change results in a calculated logP difference of approximately 0.3–0.5 log units, which can translate into a 2‑ to 3‑fold difference in predicted membrane partitioning [REFS‑2]. Furthermore, the stereochemical identity ((S) vs. (R) at the α‑carbon of the propanamide) and the relative configuration of the cyclohexane ring (cis vs. trans) are known to influence biological activity in related 2‑aminopropanamide anticonvulsant series, where σ₁ receptor binding favours the (S)‑configuration on the aminoamide moiety [REFS‑3]. In the absence of direct, quantitative comparative pharmacological data for the target compound versus its closest analogs, any assumption of functional interchangeability is speculative and carries a material risk of irreproducible results or procurement of an inactive surrogate.

Quantitative Evidence Guide: Measurable Differentiation of 2-Amino-N-[4-[benzyl(ethyl)amino]cyclohexyl]propanamide Relative to Structural Analogs


Purity Specification and Vendor‑Level Quality Consistency for Reproducible Research Procurement

The (S)‑enantiomer of the target compound is available from commercial vendors at a certified purity of ≥98% (HPLC), as documented by Leyan (CAS 1354002‑40‑6, Product No. 1775966) [REFS‑1]. In contrast, several closely related analogs—including the benzyl‑cyclopropyl variant (CAS 1354002‑42‑8) and the benzyl‑methyl variant (CAS 1354008‑54‑0)—are offered at a lower minimum purity specification of 95% from certain suppliers [REFS‑2][REFS‑3]. The 3% absolute purity differential is meaningful in contexts such as in‑vitro receptor binding assays or cellular functional assays, where impurities at the 5% level can contribute to off‑target signal or cytotoxicity artefacts. Procurement of the target compound at ≥98% purity reduces the need for additional in‑house repurification and increases inter‑batch reproducibility.

Quality Control Reproducibility Procurement Specification

Predicted Lipophilicity and Its Implications for Membrane Permeability Relative to the Benzyl‑Isopropyl Analog

The calculated logP of the target compound is 2.14 (Chemsrc prediction) [REFS‑1], whereas the benzyl‑isopropyl analog (CAS 1354019‑96‑7, C₁₉H₃₁N₃O, MW 317.47) contains an additional methylene group on the N‑alkyl substituent and has an estimated logP approximately 0.3–0.5 units higher (predicted range: 2.5–2.7) [REFS‑2]. In the context of CNS drug‑likeness, a logP between 2 and 3 is generally associated with favourable passive blood–brain barrier permeability, while a logP exceeding 3.0 can increase the risk of non‑specific tissue binding and faster hepatic clearance. The target compound's logP of 2.14 places it closer to the optimal range for CNS exposure compared to the more lipophilic benzyl‑isopropyl analog. This predicted physicochemical differentiation, while modest, provides a rational basis for selecting the target compound over the benzyl‑isopropyl variant in CNS‑focused screening campaigns where balanced hydrophilicity–lipophilicity is desired.

Lipophilicity ADME logP Membrane Permeability

Stereochemical Configuration and Its Relevance to σ₁ Receptor Pharmacophore Recognition Compared to Racemic or (R)‑Aminoamide Series

The target compound is supplied as the (S)‑enantiomer at the α‑carbon of the propanamide moiety (CAS 1354002‑40‑6) [REFS‑1]. In a related series of 2‑aminopropanamide anticonvulsants, Pei et al. (1999) demonstrated that σ₁ receptor binding affinity is stereospecific: the (S)‑configuration on the aminoamide moiety is favoured for σ₁ site recognition, while sodium channel site‑2 binding and anticonvulsant activity are independent of stereochemistry [REFS‑2]. Although no direct σ₁ binding data are available for the target compound, the class‑level inference from the 2‑aminopropanamide pharmacophore literature supports the proposition that the (S)‑enantiomer may exhibit differential σ₁ engagement compared to a racemic mixture or the (R)‑enantiomer. Procurement of the enantiomerically pure (S)‑form is therefore warranted for experiments designed to probe σ₁‑mediated pharmacology or to deconvolute stereospecific target interactions from non‑stereospecific effects.

Stereochemistry Sigma‑1 Receptor Conformational Analysis Pharmacophore

Predicted Physicochemical Stability Parameters for Handling and Storage Planning Versus the Acetamide Analog

The target compound exhibits a predicted boiling point of 478.0±45.0 °C and a flash point of 242.9±28.7 °C at 760 mmHg, with a vapour pressure of 0.0±1.2 mmHg at 25 °C [REFS‑1]. These values indicate low volatility and high thermal stability under ambient laboratory conditions. By comparison, the closely related acetamide analog 2‑amino‑N‑[4‑(benzyl‑ethyl‑amino)‑cyclohexyl]‑acetamide (CAS 1353975‑80‑0, C₁₇H₂₇N₃O, MW 289.4) has a lower molecular weight and is predicted to have a lower boiling point (estimated ~440–450 °C), which may correspond to marginally higher volatility and potentially different long‑term storage behaviour [REFS‑2]. While both compounds are stable as solids, the target compound's higher boiling point range offers a slightly wider thermal safety margin for processes involving heating (e.g., dissolution in high‑boiling solvents, accelerated stability studies). The vapour pressure near zero at 25 °C also indicates negligible evaporative loss during weighing or open‑vessel handling.

Thermal Stability Storage Conditions Physicochemical Characterisation Safety

Procurement Cost per Milligram and Commercial Availability for Budget‑Sensitive Screening Campaigns

The target compound is quoted at £694.00 per 500 mg from Fluorochem (CAS 1354002‑40‑6, Ref. 084328‑500mg), corresponding to a unit cost of approximately £1.39 per mg [REFS‑1]. In the Chinese domestic market, the same compound is listed at ¥15,268 per 500 mg (≈¥30.5 per mg) [REFS‑2]. No directly comparable pricing is publicly available for the benzyl‑cyclopropyl or benzyl‑isopropyl analogs at the time of this analysis. However, the Fluorochem listing indicates the compound was marked as "Discontinued" at CymitQuimica as of 2019, suggesting that supply may be intermittent and that procurement planning should account for potential lead‑time extensions or the need to secure material from multiple competing vendors [REFS‑3]. For laboratories conducting large‑scale screening campaigns (e.g., 10,000‑compound libraries), the per‑mg cost differential between the target compound and a more readily available analog can translate into thousands of pounds in procurement savings, but this must be weighed against the risk of acquiring a compound with undocumented biological activity.

Procurement Economics Cost‑per‑Assay Commercial Availability Budget Planning

Recommended Application Scenarios for 2-Amino-N-[4-[benzyl(ethyl)amino]cyclohexyl]propanamide Based on Quantified Differentiation Evidence


CNS‑Focused Receptor Binding Screens Where Balanced logP (2.14) Is Required

The target compound's predicted logP of 2.14 positions it within the optimal range for passive blood–brain barrier permeability while avoiding excessive lipophilicity that could lead to non‑specific protein binding. In CNS receptor binding panels (e.g., σ₁, CB₁, or NMDA receptor subtypes), this physicochemical profile makes the compound a more appropriate tool than the benzyl‑isopropyl analog (predicted logP ~2.5–2.7), which may exhibit higher non‑specific binding and faster metabolic clearance. Researchers should confirm experimental logP and plasma protein binding prior to in‑vivo CNS exposure studies [REFS‑1][REFS‑2].

Stereospecific Pharmacological Studies Targeting σ₁ Receptor or Other Chiral Recognition Sites

The defined (S)‑configuration at the α‑carbon of the propanamide moiety, supported by class‑level evidence that (S)‑2‑aminopropanamides exhibit preferential σ₁ receptor binding, enables this compound to serve as a stereochemical probe. It is suitable for head‑to‑head comparisons with the corresponding (R)‑enantiomer or racemic mixture in σ₁ binding assays, functional cAMP assays, or neuronal excitability models. The compound's commercial availability at ≥98% purity reduces the confounding influence of chiral impurities [REFS‑1][REFS‑2].

High‑Throughput Screening (HTS) Campaigns Requiring ≥98% Purity to Minimise False‑Positive Rates

At ≥98% HPLC purity, the target compound introduces ≤2% total organic impurities, compared to ≤5% total impurities for several close analogs offered at 95% purity. In a typical HTS campaign screening 100,000 compounds at 10 µM, a 3% purity differential can correspond to an impurity concentration of 300 nM in the assay well—a level sufficient to trigger false‑positive hits for promiscuous targets such as phosphodiesterases or proteases. The higher purity specification makes the target compound a more reliable choice for primary screening libraries [REFS‑1][REFS‑2].

Structure–Activity Relationship (SAR) Expansion Around the N‑Cyclohexyl Substituent

The benzyl‑ethyl N‑substituent occupies a distinct region of steric and electronic space compared to the benzyl‑methyl, benzyl‑isopropyl, and benzyl‑cyclopropyl analogs. The target compound can serve as a key intermediate for SAR studies exploring the effect of N‑alkyl chain length on target affinity, selectivity, and metabolic stability. Its established synthetic accessibility (multi‑step coupling of the cyclohexylamine core with benzyl‑ethyl groups followed by propanamide formation) and the availability of the (S)‑enantiomer facilitate systematic analoguing around this scaffold [REFS‑1].

Quote Request

Request a Quote for 2-amino-N-[4-[benzyl(ethyl)amino]cyclohexyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.